4-(2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl)phenol
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Overview
Description
4-(2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl)phenol is a fascinating chemical compound with diverse scientific applications. This compound holds immense potential for research, ranging from medicinal chemistry to material science.
Mechanism of Action
Target of Action
Tetrazole derivatives have been known to interact with various biological targets .
Mode of Action
It’s worth noting that tetrazole derivatives have been known to exhibit a broad range of chemical and biological properties .
Biochemical Pathways
Tetrazole derivatives have been known to interact with various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic potential .
Result of Action
Tetrazole derivatives have been known to exhibit a broad range of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, a honeycomb metal–carboxylate-tetrazolate framework showed good thermal stabilities (300 °C), mechanical stabilities and chemical stabilities in acidic (pH = 2) and basic (pH = 12) aqueous solutions .
Preparation Methods
The synthesis of 4-(2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl)phenol involves several steps. One common method includes the reaction of metallated 1-phenyl-1H-tetrazol-5-yl sulfones with aldehydes. This reaction gives good yields and stereoselectivity of trans-1,2-disubstituted alkenes when potassium or sodium hexamethyldisilazide is used as a base and 1,2-dimethoxyethane is used as a solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-(2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used as a reactant for palladium-catalyzed carbon-carbon bond formation, such as the Suzuki-Miyaura reaction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used for the development of new drugs due to its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties . In material science, it is explored for its unique structural properties and potential use in advanced materials. Additionally, it is used in various industrial applications, such as the synthesis of complex organic molecules.
Comparison with Similar Compounds
4-(2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl)phenol is unique due to its specific structural features and diverse applications. Similar compounds include 1,4-bis(1H-tetrazol-5-yl)benzene and other tetrazole derivatives, which also exhibit significant biological and material science applications . this compound stands out due to its specific combination of phenyl and tetrazole groups, providing unique properties and reactivity.
Properties
IUPAC Name |
4-[2,2-bis(1-phenyltetrazol-5-yl)ethenyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N8O/c31-19-13-11-16(12-14-19)15-20(21-23-25-27-29(21)17-7-3-1-4-8-17)22-24-26-28-30(22)18-9-5-2-6-10-18/h1-15,31H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLBCFDWCNYJBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C(=CC3=CC=C(C=C3)O)C4=NN=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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